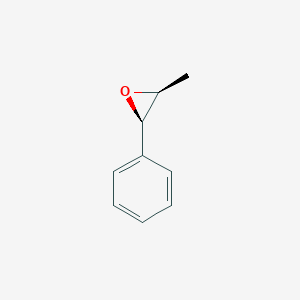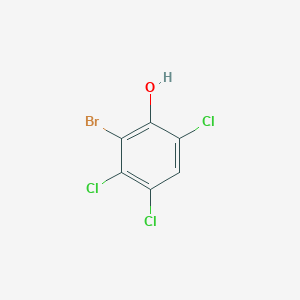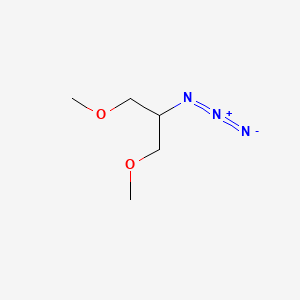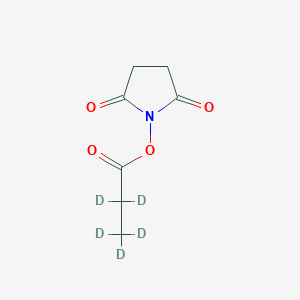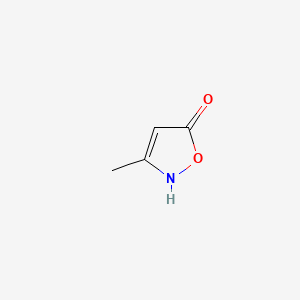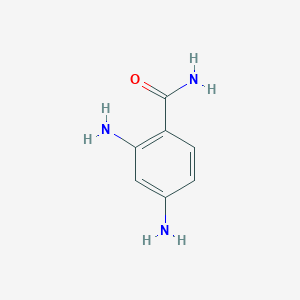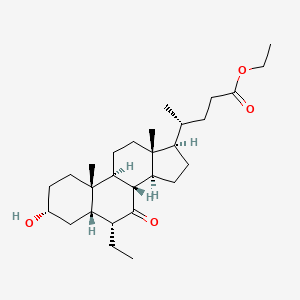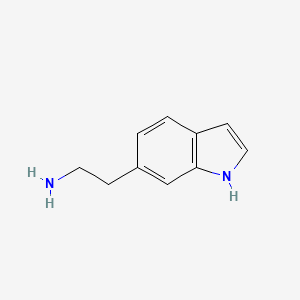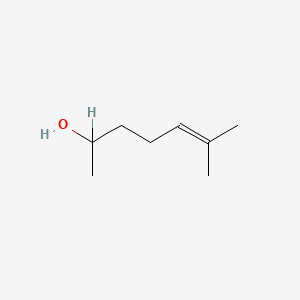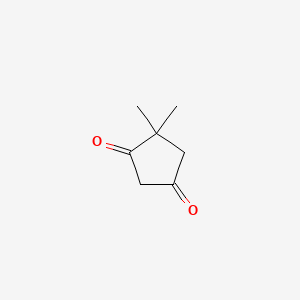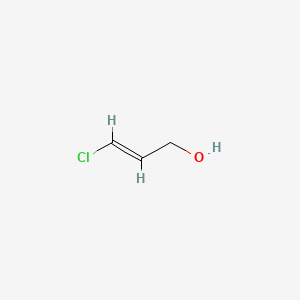
trans-3-Chloroallyl alcohol
概要
説明
Molecular Structure Analysis
The molecular formula of trans-3-Chloroallyl alcohol is C3H5ClO . It contains a total of 9 bonds; 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
Trans-3-Chloroallyl alcohol is a colorless, volatile liquid with a sharp, pungent odor. It has a molecular weight of 92.5242 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Organic Chemistry Research
“3-chloroprop-2-en-1-ol” is a significant compound in organic chemistry research. It’s a type of organochlorine compound and propenol . It’s often used in studies to understand the stability of similar compounds. For instance, there’s a discussion on why 3-chloroprop-1-en-1-ol, a similar compound, is unstable .
Synthesis of Other Compounds
This compound plays a crucial role in the synthesis of other compounds. For example, prop-2-en-1-ol can be prepared by reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide .
Production of Plasticisers
“3-chloroprop-2-en-1-ol” is also used in the production of plasticisers . Plasticisers are additives that increase the plasticity or decrease the viscosity of a material.
Formation of Phosphorous Esters
2-Chloro-2-propen-1-ol, a major product during base mediated reaction of 1,2,3-trichloropropane, is reported to react with phosphorus trichloride to yield phosphorous esters .
Formation of Phosphoric Ester
In addition to phosphorous esters, 2-Chloro-2-propen-1-ol also reacts with phosphoryl chloride to yield phosphoric ester .
Biological Interest
“3-chloroprop-2-en-1-ol” has a role as a mouse metabolite, indicating its relevance in biological studies .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound can react with other substances to form different compounds .
Mode of Action
It’s reported to react with phosphorus trichloride to yield phosphorous esters, and with phosphoryl chloride, it yields phosphoric ester . These reactions suggest that 3-chloroprop-2-en-1-ol may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
The formation of phosphorous and phosphoric esters suggests that it may be involved in phosphorylation processes, which are critical in many biological pathways .
Result of Action
Its ability to form phosphorous and phosphoric esters suggests that it may have potential roles in biological systems, possibly as a phosphorylating agent .
特性
IUPAC Name |
(E)-3-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHXDNIPAWLLE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892042 | |
| Record name | (E)-3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Chloroallyl alcohol | |
CAS RN |
4643-06-5, 4643-05-4, 29560-84-7 | |
| Record name | 2-Propen-1-ol, 3-chloro-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4643-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, 3-chloro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the degradation products of trans-1,3-dichloropropene (1,3-D) in soil?
A: The degradation of 1,3-D in soil leads to the formation of several metabolites. In aerobic soils, these include cis- and trans-3-chloroallyl alcohol, cis- and trans-3-chloroacrylic acid, and various minor carboxylic acid metabolites. Additionally, significant incorporation of 14C-labeled material into the soil organic matter has been observed. []
Q2: How does the degradation rate of 1,3-D differ between soils with varying histories of 1,3-D application?
A: Research suggests that soils with a history of repeated 1,3-D application exhibit enhanced degradation rates compared to untreated soils or soils with limited exposure. For instance, a study observed faster disappearance rates of both cis- and trans-1,3-D in soil samples collected from a site with repeated 1,3-D applications over 12 years compared to untreated samples or samples from sites with less frequent 1,3-D exposure. []
Q3: What is the role of biodehalogenation in the degradation of trans-3-chloroallyl alcohol?
A: Studies indicate that bacteria isolated from soil can metabolize both cis- and trans-3-chloroallyl alcohol, highlighting the role of biodehalogenation in their degradation. [] Further research explored the cometabolic degradation of chloroallyl alcohols in controlled environments, demonstrating the potential for microbial activity in their breakdown. []
Q4: What is the molecular formula and weight of trans-3-chloroallyl alcohol?
A4: The molecular formula of trans-3-chloroallyl alcohol is C3H5ClO. Its molecular weight is 92.52 g/mol.
Q5: Can you describe a method for synthesizing a compound related to trans-3-chloroallyl alcohol?
A: While not directly synthesizing trans-3-chloroallyl alcohol, a study describes a method for synthesizing trans-undec-2-en-4-yn-1-ol, a compound sharing structural similarities. This method utilizes the reaction of alkali-metal acetylides with epichlorohydrin. Interestingly, the synthesis process also yielded trans-3-chloroprop-2-en-1-ol (another name for trans-3-chloroallyl alcohol) as a byproduct. []
Q6: Are there any known challenges or considerations regarding the stability of trans-3-chloroallyl alcohol?
A: While the provided abstracts do not offer specific details on the stability of trans-3-chloroallyl alcohol itself, they highlight potential challenges related to similar compounds. For instance, one study emphasizes the importance of a specific oxidation procedure for allylic alcohols. This procedure, involving a two-phase silver oxide oxidation, is crucial for preventing the degradation of the desired product and ensuring its stability. [] This emphasizes the need for careful consideration of reaction conditions and potential degradation pathways when working with trans-3-chloroallyl alcohol and related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



